Diphenylgermanium dichloride
Overview
Description
Diphenylgermanium dichloride, also known as this compound, is an organogermanium compound with the chemical formula C₁₂H₁₀Cl₂Ge. It is a colorless to almost colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and ability to undergo a variety of chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylgermanium dichloride can be synthesized through the direct reaction of metallic germanium with chlorobenzene in the presence of a metal chloride catalyst, such as copper(I) chloride. This method primarily yields diphenyldichlorogermane along with phenyltrichlorogermane .
Industrial Production Methods
In industrial settings, the preparation of diphenyldichlorogermane involves the use of germanium tetrachloride (GeCl₄) and phenylmagnesium bromide (C₆H₅MgBr) in a Grignard reaction. The reaction is carried out in an inert atmosphere, typically under argon or nitrogen, to prevent moisture and oxygen from interfering with the reaction .
Chemical Reactions Analysis
Types of Reactions
Diphenylgermanium dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to replace the chlorine atoms with other functional groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different germanium-containing compounds.
Hydrolysis: In the presence of water, diphenyldichlorogermane can hydrolyze to form diphenylgermanium oxide and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and other peroxides can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Major Products Formed
Diphenylgermanium oxide: Formed through hydrolysis.
Substituted diphenylgermanes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Diphenylgermanium dichloride has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and in catalysis research.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although its use in medicine is still under research.
Industry: Utilized in the production of germanium-containing materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of diphenyldichlorogermane involves its ability to interact with various molecular targets through its reactive chlorine atoms and phenyl groups. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular pathways and targets are still under investigation, but its reactivity suggests it can modify proteins and other cellular components .
Comparison with Similar Compounds
Similar Compounds
Phenyltrichlorogermane: Another organogermanium compound with three chlorine atoms and one phenyl group.
Diphenylgermanium oxide: The hydrolysis product of diphenyldichlorogermane.
Triphenylgermanium chloride: Contains three phenyl groups and one chlorine atom.
Uniqueness
Diphenylgermanium dichloride is unique due to its specific reactivity profile, which allows it to undergo a wide range of chemical transformations. Its ability to form stable covalent bonds with various nucleophiles makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
dichloro(diphenyl)germane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2Ge/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPTYRFVUHDUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2Ge | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883530 | |
Record name | Germane, dichlorodiphenyl- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID80883530 | |
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Molecular Weight |
297.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 9 deg C; [Alfa Aesar MSDS] | |
Record name | Dichlorodiphenylgermane | |
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CAS No. |
1613-66-7 | |
Record name | Dichlorodiphenylgermane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1613-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Germane, dichlorodiphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyldichlorogermane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166301 | |
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Record name | Germane, dichlorodiphenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Germane, dichlorodiphenyl- | |
Source | EPA DSSTox | |
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Record name | Dichlorodiphenylgermane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.057 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diphenyldichlorogermane behave as a precursor in polymer synthesis?
A: Diphenyldichlorogermane acts as a monomer in polymerization reactions to form polymers with a germanium backbone. For example, it reacts with sodium in the presence of 15-crown-5 in diethyl ether to produce both soluble and insoluble polygermanes []. This reaction highlights its role in synthesizing novel materials with potentially unique properties. Additionally, Diphenyldichlorogermane can be used to synthesize poly(phenylgermanosilanes) and poly(phenylgermanocarbosilanes) through reactions with other organometallic reagents [].
Q2: Are there specific structural features of Diphenyldichlorogermane that dictate its reactivity?
A: Yes, the presence of two chlorine atoms bonded to the germanium center in Diphenyldichlorogermane makes it highly reactive. These chlorine atoms can be easily substituted by nucleophiles, enabling the formation of various organogermanium compounds. For instance, its reaction with 1,1-Diphenylacetone dianion leads to the formation of cyclic germanium-containing compounds []. The steric bulk provided by the two phenyl groups can also influence the reactivity and selectivity of reactions involving Diphenyldichlorogermane.
Q3: What makes the synthesis of Polydiphenylgermylene single crystals unique?
A: The synthesis of Polydiphenylgermylene single crystals from Diphenyldichlorogermane involves a unique thermally induced process []. Divalent germanium radicals are generated and transported to a cold surface where they undergo addition polymerization. Remarkably, crystallization occurs during this polymerization, resulting in extended-chain macromolecular crystals with a distinct morphology and potentially enhanced properties compared to amorphous Polydiphenylgermylene.
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